molecular formula C11H22N4 B13641409 1-Nonyl-1h-1,2,4-triazol-3-amine

1-Nonyl-1h-1,2,4-triazol-3-amine

Cat. No.: B13641409
M. Wt: 210.32 g/mol
InChI Key: KCGZXCJVPGOBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nonyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atomsTriazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

The synthesis of 1-Nonyl-1h-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the triazole ring. Common starting materials include hydrazine derivatives and nitriles.

    Cyclization: The cyclization process involves the reaction of hydrazine with nitriles under acidic or basic conditions to form the triazole ring.

    Nonyl Group Introduction: The nonyl group is introduced through alkylation reactions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Microwave irradiation and other advanced techniques may be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

1-Nonyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized triazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.

    Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazoles .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

1-nonyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-15-10-13-11(12)14-15/h10H,2-9H2,1H3,(H2,12,14)

InChI Key

KCGZXCJVPGOBAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C=NC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.